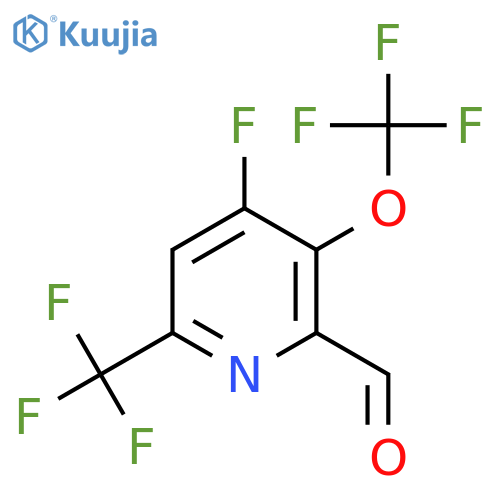Cas no 1806156-37-5 (4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde)

1806156-37-5 structure
商品名:4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS番号:1806156-37-5
MF:C8H2F7NO2
メガワット:277.095806598663
CID:4829075
4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
-
- インチ: 1S/C8H2F7NO2/c9-3-1-5(7(10,11)12)16-4(2-17)6(3)18-8(13,14)15/h1-2H
- InChIKey: BVHWADFTEOFVGV-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C(F)(F)F)=NC(C=O)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 303
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 39.2
4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099234-1g |
4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde |
1806156-37-5 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1806156-37-5 (4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde) 関連製品
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
